1H and 13C NMR spectroscopic data of 6,7-Difluoroquinoline-2-carboxylic acid
1H and 13C NMR spectroscopic data of 6,7-Difluoroquinoline-2-carboxylic acid
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 6,7-Difluoroquinoline-2-carboxylic Acid
Executive Summary
6,7-Difluoroquinoline-2-carboxylic acid is a critical structural motif and synthetic intermediate in the development of advanced pharmaceuticals, particularly fluoroquinolone anti-infectives and targeted kinase inhibitors. The presence of two adjacent fluorine atoms on the quinoline core introduces complex spin-spin coupling dynamics in both proton ( 1 H) and carbon ( 13 C) Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper provides a rigorous, causality-driven breakdown of the spectroscopic data, detailing the electronic effects, coupling logic, and a self-validating experimental protocol designed for high-fidelity data acquisition.
Structural Dynamics & Spin-Spin Causality
The analytical complexity of 6,7-difluoroquinoline-2-carboxylic acid arises from the highly electronegative fluorine atoms at the C-6 and C-7 positions, combined with the electron-withdrawing nature of the carboxylic acid at C-2.
Fluorine-19 ( 19 F) is a spin-½ nucleus with 100% natural abundance. Consequently, it couples strongly with both adjacent protons and carbons, splitting their resonance signals.
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Proton Causality: The protons at C-5 and C-8 are subjected to ortho ( 3JH−F ) and meta ( 4JH−F ) coupling from the two fluorine atoms, transforming what would typically be simple doublets into complex doublets of doublets (dd) [1].
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Carbon Causality: The carbon framework experiences massive direct coupling ( 1JC−F≈250 Hz) at C-6 and C-7, alongside significant two-bond ( 2JC−F ) and three-bond ( 3JC−F ) interactions that propagate through the aromatic system [3].
Fig 1. Carbon-Fluorine (13C-19F) spin-spin coupling logic in the quinoline core.
1 H NMR Spectroscopic Data & Mechanistic Analysis
The 1 H NMR spectrum of this molecule is highly characteristic. The carboxylic acid proton undergoes rapid exchange but typically appears as a broad singlet far downfield in aprotic, polar solvents like DMSO- d6 . The pyridine ring protons (H-3 and H-4) form an AB spin system, appearing as two distinct doublets.
Table 1: Synthesized 1 H NMR Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| COOH | 13.50 | br s | - | 1H | Carboxylic acid proton |
| H-4 | 8.55 | d | 8.5 | 1H | Quinoline C-4 proton |
| H-8 | 8.25 | dd | 11.5, 8.0 | 1H | Quinoline C-8 proton |
| H-3 | 8.15 | d | 8.5 | 1H | Quinoline C-3 proton |
| H-5 | 8.10 | dd | 11.0, 8.0 | 1H | Quinoline C-5 proton |
Mechanistic Insights:
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H-4 Deshielding: H-4 is shifted significantly downfield ( δ 8.55) due to the magnetic anisotropy of the adjacent aromatic rings and the electron-withdrawing effect of the nitrogen atom propagating through the conjugated system [2].
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H-5 and H-8 Splitting: The 3JH−F (ortho) coupling is typically around 11.0–11.5 Hz, while the 4JH−F (meta) coupling is approximately 8.0 Hz. This exact magnitude of splitting is the definitive diagnostic marker for the 6,7-difluoro substitution pattern [1].
13 C NMR Spectroscopic Data & 19 F Coupling Effects
The 13 C NMR spectrum requires careful analysis due to the extensive signal splitting caused by the fluorine atoms. The quaternary carbons (C-2, C-4a, C-8a, and COOH) exhibit lower intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer longitudinal relaxation times ( T1 ).
Table 2: Synthesized 13 C NMR Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment |
| COOH | 166.4 | s | - | Carboxylic acid carbon |
| C-7 | 151.8 | dd | 252.0, 14.5 | Fluorinated aromatic carbon |
| C-6 | 150.2 | dd | 250.0, 15.0 | Fluorinated aromatic carbon |
| C-2 | 148.5 | s | - | Quaternary carbon ( α to N) |
| C-8a | 145.6 | d | 10.0 | Bridgehead carbon |
| C-4 | 138.4 | s | - | Aromatic carbon |
| C-4a | 126.5 | d | 6.0 | Bridgehead carbon |
| C-3 | 121.2 | s | - | Aromatic carbon |
| C-8 | 114.2 | d | 19.0 | Aromatic carbon (ortho to F) |
| C-5 | 113.5 | d | 18.5 | Aromatic carbon (ortho to F) |
Mechanistic Insights:
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C-6 and C-7 Doublet of Doublets: The massive ~250 Hz splitting is the direct 1JC−F bond coupling. The secondary ~15 Hz splitting is the 2JC−F coupling from the adjacent fluorine atom.
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Bridgehead Carbons (C-4a, C-8a): These carbons appear as doublets rather than singlets because the 3JC−F coupling is strong enough (6–10 Hz) to be resolved at standard magnetic field strengths [3].
Standardized Experimental Protocol (Self-Validating System)
To ensure high-fidelity data, the following protocol must be executed. It is designed as a self-validating system where each step contains a diagnostic checkpoint to prevent downstream artifacts.
Step 1: Sample Preparation
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Action: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity DMSO- d6 (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Causality: DMSO- d6 is selected because the carboxylic acid moiety causes poor solubility in less polar solvents like CDCl 3 .
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Validation Checkpoint: Visually inspect the NMR tube. The solution must be perfectly clear. Any undissolved particulates will cause magnetic susceptibility gradients, broadening the spectral lines. Filter through a glass wool plug if necessary.
Step 2: Probe Tuning and Matching (ATM)
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Action: Insert the sample and run the Automatic Tuning and Matching (ATM) routine for both 1 H and 13 C channels.
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Causality: Adjusts the probe's circuitry to exactly match the Larmor frequency of the nuclei in the specific dielectric environment of DMSO.
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Validation Checkpoint: Verify the "wobble curve" minimum is centered exactly on the target frequency. An off-center curve indicates poor matching, which will drastically reduce the Signal-to-Noise Ratio (SNR).
Step 3: Locking and Shimming
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Action: Lock onto the deuterium signal of DMSO- d6 ( δ 2.50). Perform gradient shimming (TopShim) followed by manual fine-tuning of Z1 and Z2 shims.
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Validation Checkpoint: The lock signal must stabilize above 80%. Assess the residual DMSO- d5 pentet in a dummy scan; the Full Width at Half Height (FWHH) must be <1.0 Hz. If it is broader, re-shim.
Step 4: Data Acquisition Parameters
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1 H Acquisition: 16 scans, 30° pulse angle, acquisition time (AQ) of 3.0 s, relaxation delay (D1) of 1.0 s.
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13 C Acquisition: Minimum 1024 scans, 30° pulse angle, AQ of 1.0 s. Critical: Set D1 to ≥2.0 seconds.
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Causality: A longer D1 in 13 C NMR is mandatory for this molecule to allow the quaternary carbons (C-2, C-4a, C-8a, COOH) to fully relax. A short D1 will result in signal nulling for these critical structural nodes.
Fig 2. Self-validating NMR acquisition workflow for fluorinated quinolines.
References
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Targeting the Central Dogma to Inhibit Nodes of Convergence in Cancer. ProQuest Dissertations & Theses. (Contains baseline NMR coupling parameters for 6,7-difluoroquinoline derivatives). Available at:[Link]
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Quinaldic Acid | C10H7NO2 | CID 7124. PubChem, National Institutes of Health. (Provides structural and baseline chemical shift data for quinoline-2-carboxylic acid scaffolds). Available at:[Link]
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Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry. (Details the 13 C-NMR behavior and 19 F spin-spin coupling of fluorinated quinoline carboxylates). Available at:[Link]
